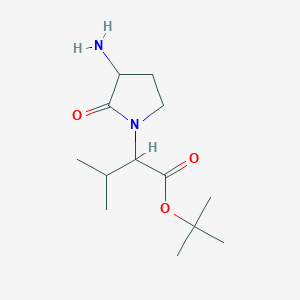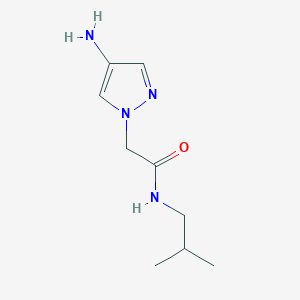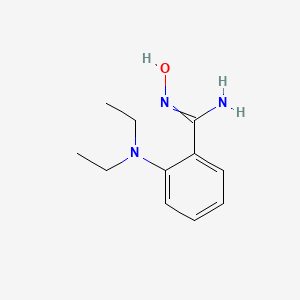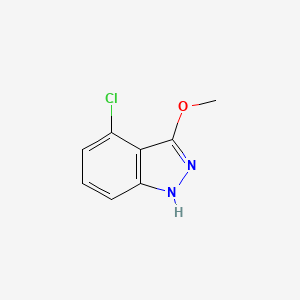
(Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate is an organic compound characterized by its unique structural features, including a hydroxy group, a methoxy group, and a nitro group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate typically involves the esterification of 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Formation of 2-oxo-3-(3-methoxy-2-nitrophenyl)acrylate.
Reduction: Formation of 2-hydroxy-3-(3-methoxy-2-aminophenyl)acrylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate involves its interaction with specific molecular targets. The hydroxy and nitro groups play a crucial role in its reactivity and interaction with biological molecules. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-hydroxy-3-(3-methoxyphenyl)acrylate: Lacks the nitro group, which may result in different reactivity and biological activity.
Methyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate: Similar structure but with a methyl ester instead of an ethyl ester, potentially affecting its physical and chemical properties.
2-Hydroxy-3-(3-methoxy-2-nitrophenyl)acrylic acid: The carboxylic acid form, which may have different solubility and reactivity compared to the ester.
Uniqueness
(Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate is unique due to the presence of both hydroxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups in a single molecule makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H13NO6 |
|---|---|
Peso molecular |
267.23 g/mol |
Nombre IUPAC |
ethyl (Z)-2-hydroxy-3-(3-methoxy-2-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H13NO6/c1-3-19-12(15)9(14)7-8-5-4-6-10(18-2)11(8)13(16)17/h4-7,14H,3H2,1-2H3/b9-7- |
Clave InChI |
GWQSFKGMMPKECK-CLFYSBASSA-N |
SMILES isomérico |
CCOC(=O)/C(=C/C1=C(C(=CC=C1)OC)[N+](=O)[O-])/O |
SMILES canónico |
CCOC(=O)C(=CC1=C(C(=CC=C1)OC)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



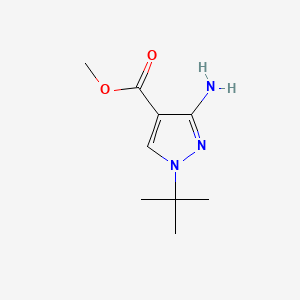
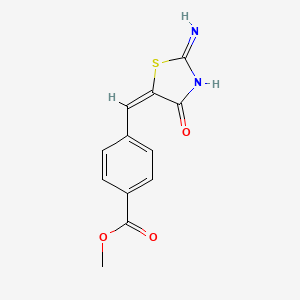
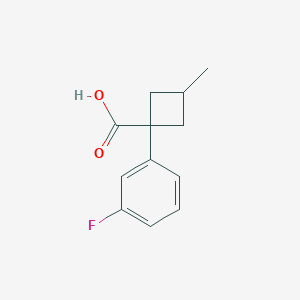
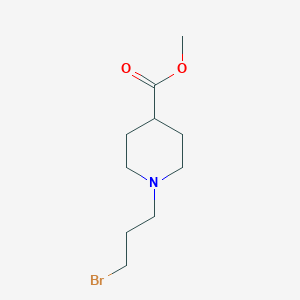
![3-Chloro-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B15328147.png)

